molecular formula C6H12O5 B157558 Methyl b-D-xylofuranoside CAS No. 1824-97-1

Methyl b-D-xylofuranoside

Cat. No.: B157558
CAS No.: 1824-97-1
M. Wt: 164.16 g/mol
InChI Key: NALRCAPFICWVAQ-JGWLITMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl b-D-xylofuranoside is a methyl glycoside derived from D-xylose, a five-carbon sugar. It is characterized by the replacement of the hydrogen atom of the anomeric hydroxyl group with a methyl group. This compound is part of the furanose family, which are essential components in the backbone of nucleic acids and complex polysaccharides found in various organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl b-D-xylofuranoside can be synthesized through the methylation of D-xylose. The process typically involves the use of methanol and an acid catalyst to facilitate the formation of the glycosidic bond. The reaction conditions often include heating the mixture to promote the reaction .

Industrial Production Methods: Industrial production of methyl beta-D-xylofuranoside follows similar principles but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl b-D-xylofuranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of methyl beta-D-xylofuranoside, such as methyl beta-D-xylopyranoside and other substituted furanosides .

Scientific Research Applications

Methyl b-D-xylofuranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl beta-D-xylofuranoside exerts its effects involves its interaction with specific enzymes and receptors. The compound can act as a substrate for glycosidases, leading to the cleavage of the glycosidic bond and the release of D-xylose. This process is crucial in various metabolic pathways and can influence cellular functions and signaling .

Comparison with Similar Compounds

  • Methyl beta-D-xylopyranoside
  • Methyl alpha-D-arabinofuranoside
  • Methyl beta-D-ribofuranoside
  • Methyl beta-D-lyxofuranoside

Comparison: Methyl b-D-xylofuranoside is unique due to its specific furanose ring structure, which imparts distinct conformational properties compared to its pyranose counterparts. This structural difference affects its reactivity and interaction with biological molecules, making it a valuable compound in various research applications .

Properties

CAS No.

1824-97-1

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1

InChI Key

NALRCAPFICWVAQ-JGWLITMVSA-N

SMILES

COC1C(C(C(O1)CO)O)O

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@H](O1)CO)O)O

Canonical SMILES

COC1C(C(C(O1)CO)O)O

Origin of Product

United States

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